molecular formula C7H10F2O3 B13531081 3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoicacid

3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoicacid

Cat. No.: B13531081
M. Wt: 180.15 g/mol
InChI Key: BCDSEZOXMASACG-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a difluorocyclobutyl ring and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid typically involves the introduction of the difluorocyclobutyl group into a suitable precursor. One common method is the cyclopropanation of a suitable olefin followed by ring expansion to form the cyclobutyl ring. The difluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The hydroxypropanoic acid moiety can be introduced through esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluorocyclobutyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The difluorocyclobutyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxypropanoic acid moiety can form hydrogen bonds with target molecules, enhancing binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Difluorocyclobutyl)acetic acid: Similar structure but with an acetic acid moiety instead of hydroxypropanoic acid.

    3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid: Contains a methyl group instead of a hydroxy group.

Uniqueness

3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid is unique due to the presence of both the difluorocyclobutyl ring and the hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10F2O3

Molecular Weight

180.15 g/mol

IUPAC Name

3-(3,3-difluorocyclobutyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C7H10F2O3/c8-7(9)2-4(3-7)1-5(10)6(11)12/h4-5,10H,1-3H2,(H,11,12)

InChI Key

BCDSEZOXMASACG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CC(C(=O)O)O

Origin of Product

United States

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